6-Chloroquinoline-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloroquinoline-2,3-dicarboxylic acid is a chemical compound with the molecular formula C11H6ClNO4 and a molecular weight of 251.62 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroquinoline-2,3-dicarboxylic acid can be achieved through several methods. One common approach involves the chlorination of quinoline-2,3-dicarboxylic acid. The reaction typically requires a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes. These methods are optimized for high yield and purity, using advanced techniques such as microwave irradiation to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Chloroquinoline-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
6-Chloroquinoline-2,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in developing new drugs for treating diseases such as malaria and cancer.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Chloroquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes and disrupt cellular processes. The compound’s effects are mediated through pathways involving quinoline derivatives, which can interfere with DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester
- 8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester
- 4,6-Dichloroquinoline-3-carboxylic acid ethyl ester
Uniqueness
6-Chloroquinoline-2,3-dicarboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of novel compounds .
Properties
CAS No. |
92513-50-3 |
---|---|
Molecular Formula |
C11H6ClNO4 |
Molecular Weight |
251.62 g/mol |
IUPAC Name |
6-chloroquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C11H6ClNO4/c12-6-1-2-8-5(3-6)4-7(10(14)15)9(13-8)11(16)17/h1-4H,(H,14,15)(H,16,17) |
InChI Key |
NECVMOFXLIYTLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Cl)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.